2-isopropyl-5-(trifluoromethyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

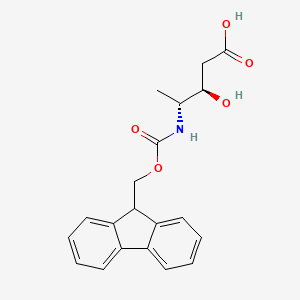

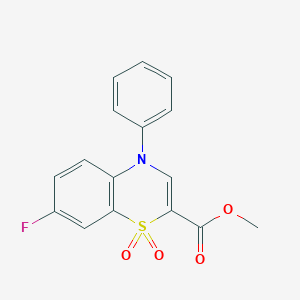

“2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is a chemical compound with the molecular formula C7H9F3N2 . It’s important to note that there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The average mass is 178.155 Da and the monoisotopic mass is 178.071777 Da .科学的研究の応用

Microwave-Assisted Synthesis

- Microwave-assisted synthesis techniques have been employed to create derivatives of benzimidazole containing a 1,2,4‐triazole ring, which exhibit lipase inhibition and antioxidant activities. This illustrates the potential for efficient production of related compounds (Menteşe et al., 2013).

Divergent and Regioselective Synthesis

- A divergent and regioselective synthesis methodology has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles. This method leverages N-alkylation reactions and demonstrates the adaptability of imidazole compounds in synthetic chemistry (Delest et al., 2008).

Luminescent Properties for OLEDs

- Pt(II) metal complexes with dicarbene and functional biazolate chelates, including derivatives of imidazole, show bright solid-state emission and potential for use in organic light-emitting diodes (OLEDs). These findings indicate applications in material science and electronics (Liao et al., 2016).

Solvation Process and Interactions

- Research on the solvation process of imidazole compounds, including 2-isopropyl-imidazole, in various solvents through solution calorimetry and NMR studies, provides insight into their intermolecular interactions. This is crucial for understanding their behavior in different chemical environments (Herrera-Castro & Torres, 2019).

将来の方向性

While specific future directions for “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” are not available, research into similar compounds suggests potential areas of interest. For instance, thymol-based benzamide scaffolds have shown promise as antioxidant agents . Additionally, the development of novel antimicrobial drugs to which microbes have never been presented before is a current challenge .

作用機序

Target of Action

The compound “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is chemically known as Thymol . Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities . It is one of the most important dietary constituents in thyme species .

Mode of Action

Thymol’s noteworthy effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .

Biochemical Pathways

Thymol affects various biochemical pathways at both biochemical and molecular levels . It has multiple therapeutic actions against various cardiovascular, neurological, rheumatological, gastrointestinal, metabolic and malignant diseases .

Pharmacokinetics

The pharmacokinetic properties of Thymol are yet to be fully understood. It is known that thymol has shown promising therapeutic potential, pharmacological properties and molecular mechanisms for the pharmaceutical development .

Result of Action

The molecular and cellular effects of Thymol’s action are diverse due to its broad spectrum of pharmacological properties. It has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .

特性

IUPAC Name |

2-propan-2-yl-5-(trifluoromethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-4(2)6-11-3-5(12-6)7(8,9)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKUEYVTHYRJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)

![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)